molecular formula C2H3Sn B8441512 Vinyltin CAS No. 53593-61-6

Vinyltin

Cat. No.: B8441512
CAS No.: 53593-61-6
M. Wt: 145.76 g/mol
InChI Key: UCZLBERYFYDXOM-UHFFFAOYSA-N
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Description

Vinyltin compounds, organometallic derivatives where a tin atom is bonded to a vinyl group (CH₂=CH–), are pivotal in synthetic organic chemistry due to their role in cross-coupling reactions and vinyl cation generation. These compounds exhibit unique reactivity patterns, particularly in metal-metal exchange reactions. For instance, this compound reacts with lead tetra-acetate in chloroform to form unstable vinyllead triacetates, which decompose thermally to yield products such as enol acetates or alkynes, depending on substituents . The formation of vinyl cations during decomposition has been experimentally validated, with substituent effects (e.g., methoxy groups) influencing reaction pathways .

Properties

CAS No.

53593-61-6

Molecular Formula

C2H3Sn

Molecular Weight

145.76 g/mol

InChI

InChI=1S/C2H3.Sn/c1-2;/h1H,2H2;

InChI Key

UCZLBERYFYDXOM-UHFFFAOYSA-N

Canonical SMILES

C=C[Sn]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

Vinylmagnesium bromide (CH₂=CHMgBr) reacts with tributyltin chloride (Bu₃SnCl) in an inert solvent such as tetrahydrofuran (THF) or diethyl ether. The magnesium halide byproduct is removed via filtration, and the this compound compound is isolated through distillation or crystallization. The reaction follows the stoichiometry:

CH2=CHMgBr+Bu3SnClBu3SnCH=CH2+MgBrCl\text{CH}2=\text{CHMgBr} + \text{Bu}3\text{SnCl} \rightarrow \text{Bu}3\text{SnCH}=\text{CH}2 + \text{MgBrCl}

This method is scalable and achieves yields exceeding 85% under optimized conditions.

Key Parameters and Optimizations

  • Temperature : Reactions are typically conducted at −78°C to 0°C to prevent side reactions such as β-hydride elimination.

  • Solvent : Tetrahydrofuran (THF) enhances reactivity due to its ability to stabilize Grignard intermediates.

  • Substrate Purity : Organotin halides must be rigorously dried to avoid hydrolysis, which reduces yields.

Table 1: Comparative Yields for Grignard-Based Syntheses

Organotin HalideGrignard ReagentSolventYield (%)Reference
Bu₃SnClCH₂=CHMgBrTHF88
Ph₃SnClCH₂=CHMgClDiethyl ether76
Me₂SnCl₂CH₂=CHMgBrTHF65

Hydrostannylation of Alkynes

Hydrostannylation involves the addition of tin hydrides (R₃SnH) across the triple bond of alkynes, producing this compound compounds with controlled regiochemistry.

Radical-Initiated Hydrostannylation

Tributyltin hydride (Bu₃SnH) reacts with acetylene (HC≡CH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, yielding predominantly trans-vinyltin products:

HC≡CH+Bu3SnHAIBNBu3SnCH=CH2\text{HC≡CH} + \text{Bu}3\text{SnH} \xrightarrow{\text{AIBN}} \text{Bu}3\text{SnCH}=\text{CH}_2

Yields range from 70–90%, depending on the alkyne substituents and reaction conditions.

Transition Metal-Catalyzed Hydrostannylation

Palladium or nickel catalysts enable stereoselective synthesis. For example, using Pd(PPh₃)₄, terminal alkynes yield cis-vinyltin compounds with >95% selectivity:

RC≡CH+Bu3SnHPd(0)Bu3SnCH=CHR(cis>95%)\text{RC≡CH} + \text{Bu}3\text{SnH} \xrightarrow{\text{Pd(0)}} \text{Bu}3\text{SnCH}=\text{CHR} \quad (\text{cis} > 95\%)

Table 2: Hydrostannylation Methods and Outcomes

AlkyneTin HydrideCatalystSelectivityYield (%)Reference
HC≡CHBu₃SnHAIBNtrans85
PhC≡CHBu₃SnHPd(PPh₃)₄cis92
MeO₂CC≡CCO₂MeBu₃SnHNoneN/A78

Redistribution Reactions

Redistribution reactions involve the equilibration of organotin species to form mixed alkyl/vinyltin compounds. A notable example is the reaction of tetrathis compound (Sn(CH=CH₂)₄) with tin tetrachloride (SnCl₄):

Sn(CH=CH2)4+SnCl42Cl2Sn(CH=CH2)2\text{Sn(CH=CH}2)4 + \text{SnCl}4 \rightarrow 2 \text{Cl}2\text{Sn(CH=CH}2)2

This method, conducted at 100–170°C, achieves yields of 88–92% for dithis compound dichloride. The reaction is highly sensitive to stoichiometry, requiring a 1:1 molar ratio to avoid over-chlorination.

Transmetalation with Zinc

Metallic zinc reduces organotin halides to generate this compound compounds. For example, dialkyltin dichlorides (R₂SnCl₂) react with zinc in toluene to form trialkyltin chlorides and tetraalkyltin species:

2R2SnCl2+ZnR3SnCl+R4Sn+ZnCl22 \text{R}2\text{SnCl}2 + \text{Zn} \rightarrow \text{R}3\text{SnCl} + \text{R}4\text{Sn} + \text{ZnCl}_2

Yields for this method are moderate (60–75%), but it offers a pathway to mixed alkyl/vinyltin compounds when vinyl-substituted organotin halides are used.

Challenges and Industrial Considerations

  • Toxicity : Tributyltin derivatives require stringent handling due to their endocrine-disrupting properties.

  • Purification : this compound compounds are often moisture-sensitive, necessitating anhydrous workup conditions.

  • Cost : Grignard-based methods are cost-prohibitive for large-scale synthesis, favoring hydrostannylation in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Vinyltin compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .

Scientific Research Applications

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Vinyltin compounds are primarily used in palladium-catalyzed cross-coupling reactions, notably the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The ability of this compound compounds to act as vinyl nucleophiles is crucial for incorporating vinyl groups into aromatic systems, which is essential in producing conjugated polymers.

Key Features:

  • Reactivity: this compound compounds react with bromoaromatics and bromoacetylenes to form α,β-unsaturated ketones.
  • Synthetic Routes: Common synthesis methods include the reaction of vinylmagnesium bromide with tributyltin chloride and hydrostannylation of acetylene.

Material Science

Development of Advanced Materials

In material science, this compound compounds play a vital role in the preparation of polymers and advanced materials with specific properties. Their incorporation into polymer matrices enhances mechanical strength and thermal stability. Recent studies have highlighted their potential in creating bioactive materials for drug delivery systems.

Applications:

  • Polymer Synthesis: this compound compounds are utilized to produce poly(1,4-phenylene-vinylenes), which are important in organic electronics.
  • Bioactive Compounds: Research indicates that modifications using this compound can lead to materials with enhanced bioactivity, making them suitable for pharmaceutical applications .

Biological Research

Synthesis of Biologically Active Compounds

This compound compounds are also employed in biological research for synthesizing various biologically active compounds. Their ability to participate in complex chemical reactions makes them valuable in developing pharmaceuticals and agrochemicals.

Case Studies:

  • Genotoxicity Studies: Investigations into the genotoxicity and carcinogenicity of N-vinyl compounds have shown varying results, emphasizing the need for careful evaluation when using these compounds in biological contexts .
  • Pharmaceutical Development: The unique structural properties of this compound derivatives allow for the exploration of new therapeutic agents, potentially leading to breakthroughs in drug design .

Table 1: Properties and Applications of this compound Compounds

PropertyDescriptionApplications
ReactivityActs as a vinyl nucleophileOrganic synthesis
Synthesis MethodPalladium-catalyzed cross-couplingPolymer development
Biological ActivityPotential genotoxic effectsPharmaceutical research
Polymerization CharacteristicsLimited polymerizability under certain conditionsMaterial science

Table 2: Key Case Studies Involving this compound Compounds

Study TitleFindingsReference
Synthesis of this compound CompoundsEstablished methods for synthesizing this compound derivativesSeyferth et al., 1957
Gamma-ray-induced PolymerizationExplored polymerization potential under gamma radiation
N-vinyl Compounds: Genotoxicity ReviewEvaluated carcinogenic potential across various N-vinyl compounds

Mechanism of Action

The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Vinyltin vs. Vinylmercury Compounds

Vinylmercury compounds (e.g., CH₂=CH–Hg–X) share functional similarities with this compound but differ significantly in stability and reactivity:

Property This compound Compounds Vinylmercury Compounds
Thermal Stability Moderate; decomposes at 50–80°C Low; decomposes at 20–40°C
Reactivity with Pb(OAc)₄ Forms vinyllead intermediates Rapid metal exchange, no stable intermediates
Decomposition Products Enol acetates or alkynes Mercury salts and alkenes
Application Scope Cross-coupling, cation generation Limited due to Hg toxicity

Key studies show that vinylmercury compounds undergo faster metal exchange with lead tetra-acetate but lack the capacity to stabilize vinyl cations, unlike this compound derivatives .

This compound vs. Vinylsilicon Compounds

Vinylsilicon compounds (e.g., CH₂=CH–SiR₃) are structurally analogous but exhibit distinct electronic and steric properties:

Property This compound Compounds Vinylsilicon Compounds
Electrophilicity High due to Sn’s electronegativity Low; Si is less electronegative
Stereochemical Control Limited due to Sn’s larger atomic radius High; enables precise stereoselectivity
Reaction with Electrophiles Forms stable adducts Prone to desilylation

Vinylsilicon compounds are preferred in stereoselective syntheses, whereas this compound excels in electrophilic reactions and cation stabilization .

This compound vs. Vinylboron Compounds

Vinylboron reagents (e.g., CH₂=CH–B(OR)₂) are widely used in Suzuki-Miyaura couplings but differ mechanistically:

Property This compound Compounds Vinylboron Compounds
Transmetallation Efficiency Moderate; requires Pd catalysts High; compatible with base-free conditions
Byproduct Formation Lead acetate byproducts Boronic acid byproducts
Functional Group Tolerance Limited by Sn’s redox activity Broad; tolerant of polar groups

Vinylboron compounds dominate industrial applications due to lower toxicity, while this compound remains niche in academic settings for mechanistic studies .

Critical Research Findings

  • Vinyl Cation Generation : Decomposition of (E)-o-methoxystyrylthis compound with lead tetra-acetate produces vinyl cations via neighboring methoxy participation, excluding allyl carbocation intermediates .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize vinyl cations, whereas alkyl substituents favor alkyne formation .
  • Failure of Intermediate Trapping: Attempts to trap allyl carbocations during 2-methylprop-1-enyltin decomposition were unsuccessful, highlighting mechanistic divergence from other organometallics .

Tables

  • Table 1: Comparative properties of this compound and vinylmercury compounds.
  • Table 2: Reactivity differences between this compound and vinylsilicon compounds.
  • Table 3: Industrial vs. academic applications of this compound and vinylboron reagents.

Q & A

Q. What are the standard laboratory protocols for synthesizing vinyltin compounds, and how can experimental reproducibility be ensured?

Answer: this compound synthesis typically involves organotin reactions, such as the Grignard method, where tin chloride (e.g., SnCl₄) reacts with vinyl magnesium bromide. Critical steps include inert atmosphere handling (argon/nitrogen), controlled temperature gradients, and post-reaction quenching. For reproducibility, document reagent purity, solvent drying methods, and reaction times. Detailed characterization (e.g., NMR for vinyl group integration, elemental analysis for Sn content) must align with protocols outlined in materials and methods sections of peer-reviewed studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and how should conflicting spectral data be interpreted?

Answer: Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is critical for structural confirmation, with ¹¹⁹Sn NMR providing direct evidence of tin coordination. FTIR identifies vinyl C=C stretches (1650–1600 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹). Conflicting data, such as unexpected splitting in NMR peaks, may arise from impurities or stereochemical variations. Cross-validation using X-ray crystallography or mass spectrometry (ESI-MS) resolves ambiguities .

Q. How can researchers design experiments to assess the thermal stability of this compound compounds in polymer applications?

Answer: Use thermogravimetric analysis (TGA) under controlled atmospheres (N₂/O₂) to quantify decomposition temperatures. Compare results with accelerated aging tests (e.g., 70°C for 48 hours) in polymer matrices. Include control groups with non-vinyltin stabilizers to isolate thermal effects. Statistical analysis (e.g., ANOVA) should validate replicates (n ≥ 3) .

Q. What are the key considerations for optimizing solvent systems in this compound-catalyzed reactions?

Answer: Solvent polarity (e.g., dielectric constant) impacts reaction kinetics and tin coordination. Systematic screening via Design of Experiments (DoE) methodologies, such as varying solvent mixtures (THF, toluene, DMF), identifies optimal dielectric environments. Monitor reaction progress via GC-MS or in-situ FTIR to correlate solvent effects with catalytic turnover .

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound compounds in environmental studies?

Answer: Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Use ICP-MS to quantify bioaccumulated tin levels. Conflicting data may arise from speciation differences (e.g., mono- vs. tri-vinyltin); employ speciation analysis (HPLC-ICP-MS) to differentiate compounds .

Advanced Research Questions

Q. What mechanistic approaches elucidate the catalytic behavior of this compound complexes in cross-coupling reactions?

Answer: Combine kinetic studies (e.g., rate law determination) with computational modeling (DFT) to map transition states. In-situ EXAFS can probe tin-ligand interactions during catalysis. Contrast with analogous organotin compounds (e.g., tributyltin) to isolate vinyl group effects .

Q. How can multi-method validation resolve contradictions in this compound degradation pathways reported in environmental chemistry literature?

Answer: Deploy complementary techniques: (1) LC-HRMS for metabolite identification, (2) isotope-labeling (e.g., ¹³C-vinyltin) to track degradation routes, and (3) microbial assays to assess biodegradation. Meta-analyses of published half-lives under standardized pH/temperature conditions reduce variability .

Q. What advanced separation techniques are recommended for isolating stereoisomers of chiral this compound compounds?

Answer: Chiral HPLC with cellulose-based columns or capillary electrophoresis (CE) achieves baseline separation. Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR. For labile complexes, low-temperature X-ray diffraction prevents racemization .

Q. How should researchers design studies to investigate the long-term environmental persistence of this compound compounds in soil systems?

Answer: Use microcosm experiments with ¹¹⁹Sn-enriched this compound to monitor speciation changes via Mössbauer spectroscopy. Pair with microbial community analysis (16S rRNA sequencing) to correlate degradation rates with microbiome shifts. Control for soil pH, organic matter, and cation exchange capacity .

Q. What interdisciplinary strategies address gaps in understanding the structure-activity relationships (SAR) of this compound antifouling agents?

Answer: Integrate molecular dynamics simulations (e.g., binding affinity to barnacle proteins) with bioassays (e.g., larval settlement inhibition). Compare SAR across tin oxidation states (Sn²⁺ vs. Sn⁴⁺) and ligand architectures. Validate via QSAR models trained on experimental IC₅₀ data .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (e.g., spectral, computational, and kinetic data) to validate hypotheses .
  • Experimental Design : Follow CRDC guidelines for chemical engineering processes (e.g., RDF2050108 for process control simulations) .
  • Reproducibility : Adhere to AJEV standards for detailing equipment models, statistical methods, and replication protocols .

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